molecular formula C11H13BrO3 B038140 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one CAS No. 117844-88-9

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one

Cat. No. B038140
M. Wt: 273.12 g/mol
InChI Key: YQPRRUQLUXLYHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated and dimethoxy-substituted propanones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions leading to higher yields. This method demonstrates the compound's role as an effective chemical protective group, although no photolytic phenomena were observed in different solvents (Li Hong-xia, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, showcases a chalcone skeleton with bromophenyl and dimethoxyphenyl rings connected via a propene group. The structure features specific dihedral angles and weak intermolecular interactions, highlighting the compound's potential for forming stable crystalline structures (J. Jasinski et al., 2010).

Chemical Reactions and Properties

The chemical behavior of bromo- and dimethoxy-substituted propanones under various conditions has been explored. For example, enzymatic strategies have been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, demonstrating the compound's versatility and potential as a precursor for various bioactive molecules (Ángela Mourelle-Insua et al., 2016).

Physical Properties Analysis

The physical properties of bromo- and dimethoxy-substituted compounds, such as solubility, melting points, and crystal structures, play a crucial role in their applications. For instance, the analysis of crystal packing and halogen bonding in similar compounds provides insights into their stability and reactivity (S. Kumar et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for understanding the compound's potential applications. Studies on the brominated and dimethoxy-substituted compounds reveal their potential for forming stable intermediates and products in organic synthesis (Yanzhao Wang et al., 2010).

Scientific Research Applications

Mechanistic Insights into Brominated Compound Reactions

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin explores the acidolysis mechanisms of lignin model compounds, offering insights into the reactivity of brominated analogs in aqueous environments. This study highlights the importance of specific functional groups in determining reaction pathways, which can be relevant for understanding the behavior of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one under similar conditions (Yokoyama, 2015).

Environmental Impact and Analysis

Air‐sea flux of bromoform Controls, rates, and implications

discusses the global significance of bromoform, a brominated organic compound, in atmospheric chemistry. By understanding the sea-to-air flux of bromoform, researchers can gain insights into the environmental pathways and impacts of similar brominated compounds, potentially including the atmospheric and aquatic fate of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one (Quack & Wallace, 2003).

Applications in Organic Synthesis

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl details a synthesis method relevant to the production of brominated biphenyls. Understanding the synthetic routes and challenges in creating such compounds sheds light on the potential synthetic utility of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one in creating complex molecules for pharmaceutical or material science applications (Qiu et al., 2009).

Biodegradation and Environmental Remediation

Herbicides based on 2,4-D its behavior in agricultural environments and microbial biodegradation aspects

reviews the environmental behavior and microbial degradation of 2,4-D, a widely used herbicide. Although this review focuses on a specific herbicide, it highlights the importance of understanding the environmental degradation pathways of brominated compounds, potentially offering insight into the environmental fate and biodegradation of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one (Magnoli et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPRRUQLUXLYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one

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